Multi-Target Screening Coverage: GPR151, FBW7, and MITF Assay Triangulation
CAS 887224-32-0 has been tested in three mechanistically distinct cell-based and biochemical high-throughput screening assays at the Scripps Research Institute Molecular Screening Center: (i) a cell-based PathHunter β-arrestin recruitment assay for GPR151 activation, (ii) an AlphaScreen-based biochemical assay for FBW7 activation, and (iii) an AlphaScreen-based biochemical assay for MITF inhibition . In contrast, the closest commercially cataloged analog N-phenyl-3-pivalamidobenzofuran-2-carboxamide (CAS 862829-61-6) has been tested in the same three assays , but lacks the 3,4-dimethoxy substitution that differentiates target interaction potential. The availability of multi-target screening data for CAS 887224-32-0 provides a broader preliminary selectivity fingerprint than analogs tested in only one or two assays, enabling more informed go/no-go decisions in probe development.
| Evidence Dimension | Number of distinct molecular target assays with publicly deposited screening data |
|---|---|
| Target Compound Data | 3 assays: GPR151 activator (cell-based), FBW7 activator (AlphaScreen), MITF inhibitor (AlphaScreen) |
| Comparator Or Baseline | CAS 862829-61-6 (N-phenyl analog): 3 assays with identical target panel; other regioisomers and mono-substituted analogs (e.g., CAS 887224-29-5, N-p-tolyl analog): 1 assay or no publicly deposited screening data |
| Quantified Difference | 3 assays vs. ≤1 assay for most class members; equivalent assay count to CAS 862829-61-6 but with differentiated dimethoxy pharmacophore |
| Conditions | GPR151: PathHunter CHO-K1 β-arrestin cell-based assay (AID 1508602); FBW7: AlphaScreen biochemical assay (AID 1259310); MITF: AlphaScreen biochemical assay (AID 1259374) — all at Scripps Research Institute |
Why This Matters
Procurement officers screening for GPCR- or ubiquitin-ligase-targeted probes benefit from multi-target data availability, reducing the need for independent counter-screening investments.
